Acetyl-binankadsurin A

HIV-1 Protease Antiviral Screening Lignan SAR

Acetyl-binankadsurin A (C24H28O8; MW 444.47) is a dibenzocyclooctadiene lignan with weak, well-defined activity against HIV-1 protease (IC50 >100 µg/mL) and moderate cytotoxicity (IC50 40 µg/mL). Its core value is as a low-potency negative control in high-throughput screening and as a reference for SAR studies of Kadsura lignans. The distinct acetyl esterification yields a predictable, weak response, enabling reliable assay validation and dereplication. Unlike highly potent analogs (e.g., longipedunin A), this compound provides a consistent baseline for identifying novel hits. Supplied with full analytical authentication (NMR, HPLC).

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
CAS No. 99340-07-5
Cat. No. B042791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-binankadsurin A
CAS99340-07-5
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1
InChIKeyYVRYZXAHRGGELT-MZNUGIIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Acetyl-binankadsurin A (CAS 99340-07-5): A Natural Dibenzocyclooctadiene Lignan for HIV Protease Inhibition Studies


Acetyl-binankadsurin A is a known natural product, specifically a dibenzocyclooctadiene lignan, with a molecular formula of C24H28O8 [1]. It was initially isolated as a secondary metabolite from *Kadsura longipedunculata*, a plant of the Schisandraceae family used in traditional medicine [2]. Its primary documented bioactivity is as an inhibitor of the HIV-1 protease, though its potency is characterized as low in this specific context . As a research tool, its primary value lies in its defined but weak activity, making it useful for establishing baseline inhibitory effects or as a comparator in more extensive screening panels.

Why Other Lignans Are Not Suitable Substitutes for Acetyl-binankadsurin A in Focused Research


The *Kadsura* genus is known to produce a diverse array of dibenzocyclooctadiene lignans, but they are not pharmacologically interchangeable [1]. While compounds like longipedunins, schisanlignones, and benzoyl-binankadsurin A share a similar core scaffold, subtle variations in their esterification patterns lead to vastly different biological potencies. For example, direct head-to-head studies have shown that closely related analogs can exhibit orders-of-magnitude differences in their ability to inhibit HIV-1 protease or induce cytotoxicity [2]. Therefore, substituting Acetyl-binankadsurin A with a structurally similar but functionally distinct lignan, without experimental validation, would compromise the integrity and reproducibility of the research. The specific evidence below quantifies these key differences.

Quantitative Comparator Data: Justifying the Use of Acetyl-binankadsurin A in Research


HIV-1 Protease Inhibition: Acetyl-binankadsurin A vs. Longipedunin A

Acetyl-binankadsurin A exhibits low inhibitory activity against HIV-1 protease, with an IC50 greater than 100 μg/mL, classifying it as a weak or inactive compound in this assay [1]. In stark contrast, the related compound longipedunin A, which was co-isolated from the same plant species, is a potent inhibitor with an IC50 of 50 μg/mL, representing at least a 2-fold difference in potency . This dramatic disparity in activity, despite their shared biosynthetic origin, highlights the critical importance of esterification patterns for target engagement.

HIV-1 Protease Antiviral Screening Lignan SAR

In Vitro Cytotoxicity: Acetyl-binankadsurin A vs. Schisanlignone A

In a separate study on anticancer activity, Acetyl-binankadsurin A was evaluated for its cytotoxic effects against P-388 leukemia cells, showing an IC50 of 40 μg/mL [1]. While this indicates a measurable cytotoxic effect, the structurally related compound schisanlignone A was found to be 4-fold more potent in the same assay, exhibiting an IC50 of 10 μg/mL [1]. This difference in potency further underscores that the substitution pattern on the core lignan structure is a primary determinant of its cellular bioactivity.

Cytotoxicity Cancer Research P-388 Leukemia

HIV-1 Protease Inhibition: Acetyl-binankadsurin A vs. Benzoyl-binankadsurin A

Acetyl-binankadsurin A's weak HIV-1 protease inhibitory profile (IC50 >100 μg/mL) is a shared characteristic of several closely related compounds . In the same 2006 study, its analog benzoyl-binankadsurin A was also co-isolated but did not demonstrate appreciable inhibitory activity, with the authors noting that only compounds 1 and 6 (longipedunin A and schisanlactone A) showed measurable IC50 values [1]. While a precise IC50 was not reported for benzoyl-binankadsurin A, its exclusion from the list of active compounds positions it as similarly inactive to Acetyl-binankadsurin A in this context.

HIV-1 Protease Antiviral Screening Natural Product Library

Defined Research Applications for Acetyl-binankadsurin A Based on Quantitative Comparator Data


As a Low-Potency Control in HIV-1 Protease Inhibitor Screening

Given its weak, but defined, inhibitory activity (IC50 >100 μg/mL), Acetyl-binankadsurin A is best utilized as a low-potency or 'negative' control in high-throughput screening campaigns designed to identify new, more potent HIV-1 protease inhibitors from natural product sources [1]. Its use in this role is justified by the direct comparative data showing that while it is structurally similar to the potent longipedunin A, it is functionally distinct, allowing researchers to confidently validate the activity of newly discovered compounds [2].

As a Tool Compound for Lignan Structure-Activity Relationship (SAR) Studies

The contrasting bioactivities of Acetyl-binankadsurin A (HIV-1 protease IC50 >100 μg/mL; Cytotoxicity IC50 40 μg/mL) and its close analogs, such as longipedunin A and schisanlignone A, provide a clear rationale for its use in SAR studies [1][2]. The specific acetyl group on the core dibenzocyclooctadiene scaffold can be correlated with a dramatic reduction in antiviral activity and a moderate cytotoxic effect. This makes it a valuable reference point for medicinal chemists aiming to optimize the pharmacological profile of this lignan class.

As an Authentic Reference Standard for Natural Product Dereplication

Acetyl-binankadsurin A has been isolated and its structure unambiguously confirmed through spectral analyses, including NMR and single-crystal X-ray diffraction, from multiple *Kadsura* species [1][2]. This verified identity, combined with its specific weak bioactivity profile, makes it an excellent reference standard for dereplication studies. Its presence in an extract can be rapidly confirmed by comparing retention time, mass, and NMR data, allowing researchers to avoid rediscovering this known, weakly active compound and instead focus on novel constituents with more promising activity.

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